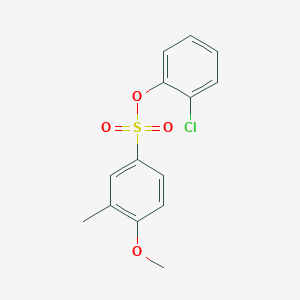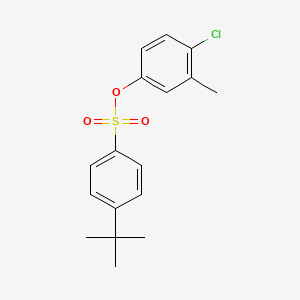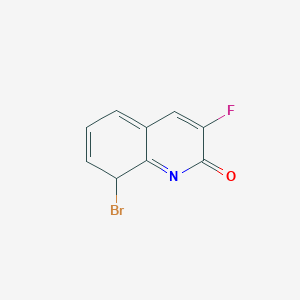![molecular formula C10H12F3N3S B12346169 5-[3-(Trifluoromethylsulfanyl)phenyl]pyrazolidin-3-amine](/img/structure/B12346169.png)
5-[3-(Trifluoromethylsulfanyl)phenyl]pyrazolidin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[3-(Trifluoromethylsulfanyl)phenyl]pyrazolidin-3-amine is a compound of interest in various fields of scientific research due to its unique chemical structure and properties. This compound features a pyrazolidine ring substituted with a trifluoromethylsulfanyl group on the phenyl ring, making it a valuable candidate for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-(Trifluoromethylsulfanyl)phenyl]pyrazolidin-3-amine typically involves the reaction of 3-(trifluoromethylsulfanyl)benzaldehyde with hydrazine derivatives under controlled conditions. The reaction proceeds through the formation of a hydrazone intermediate, which is then cyclized to form the pyrazolidine ring. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production. Safety considerations, such as handling of trifluoromethylsulfanyl reagents and control of reaction temperatures, are crucial in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
5-[3-(Trifluoromethylsulfanyl)phenyl]pyrazolidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride to modify the pyrazolidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols. Substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility in further applications .
Aplicaciones Científicas De Investigación
5-[3-(Trifluoromethylsulfanyl)phenyl]pyrazolidin-3-amine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: The compound is explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties
Mecanismo De Acción
The mechanism of action of 5-[3-(Trifluoromethylsulfanyl)phenyl]pyrazolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethylsulfanyl group enhances the compound’s binding affinity and selectivity, allowing it to modulate biological pathways effectively. The pyrazolidine ring structure contributes to the compound’s stability and bioavailability, making it a promising candidate for drug development .
Comparación Con Compuestos Similares
Similar Compounds
1-Phenylsulfonamide-3-Trifluoromethyl-5-Parabromophenylpyrazole: This compound shares a similar pyrazole structure but differs in its substitution pattern, affecting its chemical reactivity and biological activity.
3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole: Another related compound, known for its potent antimicrobial properties, highlighting the significance of trifluoromethyl groups in enhancing biological activity.
Uniqueness
5-[3-(Trifluoromethylsulfanyl)phenyl]pyrazolidin-3-amine stands out due to the presence of the trifluoromethylsulfanyl group, which imparts unique electronic and steric properties. This makes the compound highly versatile in various chemical reactions and enhances its potential in scientific research and industrial applications .
Propiedades
Fórmula molecular |
C10H12F3N3S |
|---|---|
Peso molecular |
263.28 g/mol |
Nombre IUPAC |
5-[3-(trifluoromethylsulfanyl)phenyl]pyrazolidin-3-amine |
InChI |
InChI=1S/C10H12F3N3S/c11-10(12,13)17-7-3-1-2-6(4-7)8-5-9(14)16-15-8/h1-4,8-9,15-16H,5,14H2 |
Clave InChI |
WZHFNXUTHCDHBO-UHFFFAOYSA-N |
SMILES canónico |
C1C(NNC1N)C2=CC(=CC=C2)SC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(5Z)-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-2-(2-methylfuran-3-yl)-5H,6H-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-one](/img/structure/B12346112.png)
![N-(4-ethoxyphenyl)-2-({11-phenyl-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl}sulfanyl)acetamide](/img/structure/B12346115.png)
![N-(3-ethylphenyl)-2-{[11-(4-fluorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B12346123.png)
![2-{[11-(4-butoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B12346127.png)


![1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-4-(9-methyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-3,5-dien-3-yl)butan-1-one](/img/structure/B12346144.png)
![N-(4-methoxyphenyl)-2-[(2Z)-4-oxo-2-[(phenylsulfonyl)imino]-3-(prop-2-en-1-yl)-1,3-thiazolidin-5-yl]acetamide](/img/structure/B12346145.png)

![N-[(2,4-dimethoxyphenyl)methyl]-3-[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]propanamide](/img/structure/B12346149.png)
![Ethyl 2-[2-({11-phenyl-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl}sulfanyl)acetamido]benzoate](/img/structure/B12346154.png)
![N-ethyl-2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-phenylacetamide](/img/structure/B12346165.png)

